9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O3/c1-4-33-20-11-9-19(10-12-20)28-13-6-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-5-7-17(2)15-18/h5,7-12,15H,4,6,13-14,16H2,1-3H3 |
InChI Key |
YDQYDUGAJSPVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[2,1-f]purine core and the subsequent introduction of the ethoxyphenyl, methyl, and methylbenzyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with other pyrimidopurine-diones, differing primarily in substituent type, position, and ring modifications. Below is a comparative analysis:
Physicochemical Properties
Computational and Similarity Analyses
Biological Activity
The compound 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound belongs to a class of purine derivatives fused with a pyrimidine ring. Its structure includes various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions using reagents such as ethyl iodide and methylamine to facilitate the formation of the purine and pyrimidine precursors.
Synthetic Route Overview
| Step | Reagents | Description |
|---|---|---|
| 1 | Ethyl iodide, Methylamine | Formation of purine precursor |
| 2 | Catalysts | Fusion of purine and pyrimidine rings |
| 3 | Various conditions | Final modifications |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator in various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It might interact with specific receptors, influencing cellular signaling processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, some analogues have shown strong in vitro activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to mammalian cells. The minimum inhibitory concentration (MIC) values reported were as low as 1 μM against drug-resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that certain derivatives maintain a favorable selectivity index, indicating their potential as therapeutic agents with reduced toxicity. For example, compounds derived from similar structures exhibited low cytotoxicity against HepG2 liver cancer cells .
Case Study 1: Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of purine derivatives revealed that modifications at specific positions significantly enhance antitubercular activity. Compounds with substitutions at the 2 and 6 positions showed promising results against Mtb strains .
Case Study 2: Selective Adenosine Receptor Antagonism
Another investigation highlighted the potential of related compounds as selective antagonists for adenosine receptors. These findings suggest that the compound may influence pathways associated with inflammation and cancer progression .
Q & A
Q. How to design derivatives with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
